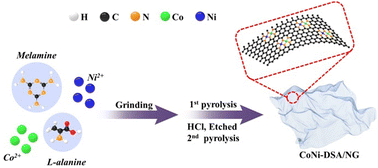Atomically dispersed Co/Ni dual sites embedded in nitrogen-doped graphene for boosting oxygen evolution†
Energy Advances Pub Date: 2023-04-18 DOI: 10.1039/D3YA00099K
Abstract
Exploring durable, inexpensive and high-activity electrocatalysts for efficient water oxidation is a challenge in current research. Transition metal single-atom catalysts (SACs) have been widely studied as economical electrocatalysts. However, the oxygen evolution performances of SACs are unsatisfactory because the strong bonding force between electron-donating intermediates and transition metal sites weakens the catalytic performance. Herein, atomically dispersed Co/Ni dual sites embedded in nitrogen-doped graphene (labeled as CoNi-DSA/NG) were successfully synthesized. The CoNi-DSA/NG catalyst exhibits superior oxygen evolution reaction kinetics, performance, and stability owing to the atomic dual-metal sites and their intense synergism. This study presents a prospective way to remarkably enhance the electrocatalytic performance of SACs by establishing heteronuclear dual-metal sites, and thus to expand their use into practical energy storing and converting techniques.


Recommended Literature
- [1] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [2] Slow relaxation of the magnetization, reversible solvent exchange and luminescence in 2D anilato-based frameworks†‡
- [3] Inside front cover
- [4] Dynamics and local ordering of pentachloronitrobenzene: a molecular-dynamics investigation†
- [5] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [6] High-accuracy quantitative analysis of coal by small sample modelling algorithm based laser induced breakdown spectroscopy†
- [7] Metabolism, survival, and gene expression of Pseudomonas putida to hematite nanoparticles mediated by surface-bound humic acid†
- [8] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [9] Photochemical control of bacterial gene expression based on trans encoded genetic switches†
- [10] Decellularization of porcine kidney with submicellar concentrations of SDS results in the retention of ECM proteins required for the adhesion and maintenance of human adult renal epithelial cells†










